SZM-1209 Demonstrates 5.6-Fold Greater Anti-Necroptotic Potency Compared to the Prototypical Inhibitor Necrostatin-1 in Human Cells
In human HT-29 colorectal adenocarcinoma cells, SZM-1209 inhibits necroptosis with an EC50 of 22.4 nM [1]. In contrast, the prototypical RIPK1 inhibitor Necrostatin-1 exhibits an EC50 of 182 nM in RIPK1 kinase inhibition assays and 490-494 nM in cellular necroptosis models . This represents a 5.6-fold to 22-fold improvement in potency for SZM-1209, depending on the assay endpoint, underscoring its superior cellular efficacy.
| Evidence Dimension | Anti-necroptotic activity (EC50) |
|---|---|
| Target Compound Data | 22.4 ± 8.1 nM |
| Comparator Or Baseline | Necrostatin-1: EC50 = 182 nM (RIPK1 kinase) / 494 nM (necroptosis) |
| Quantified Difference | SZM-1209 is 8.1-fold more potent than Necrostatin-1's kinase inhibition EC50 and 22-fold more potent than its cellular necroptosis EC50. |
| Conditions | HT-29 cells for SZM-1209; Jurkat cells and 293T cells for Necrostatin-1. |
Why This Matters
Higher potency reduces the required concentration for target engagement, minimizing off-target effects and conserving precious compound in long-term studies.
- [1] Zhang X, Han Q, Hou R, Xu L, Zhang W, Xing C, Xue L, Zhuang C. Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway. J Med Chem. 2023 Apr 13;66(7):5261-5278. View Source
